

# Application Notes and Protocols for In Vitro Oocyte Maturation Using Recombinant hCG

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chorionic gonadotrophin*

Cat. No.: *B8822707*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In Vitro Maturation (IVM) of oocytes is a valuable assisted reproductive technology (ART) for certain patient populations, including those with polycystic ovary syndrome (PCOS) and as a fertility preservation strategy. The successful maturation of immature oocytes in vitro is a critical step in this process. Recombinant human chorionic gonadotropin (rhCG) is a key hormone used to mimic the natural luteinizing hormone (LH) surge, which triggers the final stages of oocyte maturation. These application notes provide detailed protocols and supporting data on the use of rhCG for IVM.

Human chorionic gonadotropin acts as a surrogate for the LH surge, initiating the resumption of meiosis in the oocyte and promoting the maturation of surrounding cumulus cells.<sup>[1]</sup> rhCG offers advantages over urinary-derived hCG (uhCG), including higher purity, less batch-to-batch variability, and a lower risk of injection-site reactions.<sup>[2][3]</sup>

## Experimental Protocols

### Protocol 1: In Vitro Maturation of Immature Oocytes with rhCG Priming

This protocol is designed for IVM cycles where rhCG is administered *in vivo* prior to oocyte retrieval to initiate the maturation process.

**1. Patient Preparation and Ovarian Stimulation (Optional):**

- For patients undergoing a stimulated IVM cycle, a short course of follicle-stimulating hormone (FSH) may be administered to increase the yield of immature oocytes.[4]
- In many IVM protocols, particularly for patients with PCOS, no or minimal gonadotropin stimulation is used.[4][5]

**2. rhCG Priming:**

- When the leading follicles reach a diameter of 10-14 mm, administer a single subcutaneous injection of 250 µg (approximately 6500 IU) of rhCG.[6][7] Some protocols may use doses up to 10,000 IU.[7]
- The timing of rhCG administration is crucial for initiating the resumption of meiosis in vivo.[4]

**3. Oocyte Retrieval:**

- Schedule oocyte retrieval 35-37 hours after rhCG administration.[2][8] This timing is critical to collect oocytes that have initiated but not completed maturation.

**4. Oocyte Collection and Preparation:**

- Aspirate follicles transvaginally under ultrasound guidance.
- Immediately transfer the follicular fluid to a collection tube and examine under a stereomicroscope to identify cumulus-oocyte complexes (COCs).
- Wash the collected COCs in a HEPES-buffered handling medium.[5]

**5. In Vitro Maturation Culture:**

- Culture the COCs in a specialized IVM medium supplemented with 0.075 IU/mL of FSH and 0.075 IU/mL of LH (or a low dose of hCG, e.g., 0.5 IU/mL).[5][9] The medium should also contain serum or a serum substitute.
- Culture the oocytes for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2 in air.[10]

## 6. Assessment of Oocyte Maturation:

- After the culture period, denude the oocytes of their surrounding cumulus cells using hyaluronidase.
- Assess the nuclear maturation stage of the oocytes under an inverted microscope.
- Oocytes are classified as:
  - Germinal Vesicle (GV): Immature oocyte with a visible nucleus.[11]
  - Metaphase I (MI): Oocyte has undergone germinal vesicle breakdown but has not yet extruded the first polar body.[11]
  - Metaphase II (MII): Mature oocyte with the first polar body extruded.[11]

## 7. Fertilization and Embryo Culture:

- Perform intracytoplasmic sperm injection (ICSI) on mature MII oocytes.[5]
- Culture the resulting embryos in standard embryo culture media.
- Assess fertilization approximately 16-18 hours after ICSI, identified by the presence of two pronuclei.[6]
- Transfer embryos at the cleavage or blastocyst stage.[5]

## Protocol 2: "Rescue" In Vitro Maturation of Immature Oocytes

This protocol is for immature oocytes (GV and MI) collected from conventional controlled ovarian hyperstimulation (COH) cycles.

### 1. Oocyte Identification:

- Following oocyte retrieval and denudation for ICSI in a standard IVF cycle, identify any immature GV or MI oocytes.

## 2. In Vitro Maturation Culture:

- Place the immature oocytes in IVM culture medium. One study suggests that a standard fertilization medium can be used, with or without the addition of a low dose of hCG (e.g., 0.5 IU/mL).[9]
- Culture for 24 hours at 37°C in a humidified atmosphere of 5% CO<sub>2</sub> in air.[9]

## 3. Maturation Assessment and Fertilization:

- After 24 hours, assess the oocytes for maturation to the MII stage.
- Perform ICSI on any newly matured MII oocytes.
- Culture and assess the resulting embryos as described in Protocol 1.

## Data Presentation

**Table 1: Comparison of Oocyte Maturation and Fertilization Rates with rhCG vs. uhCG**

| Parameter                   | rhCG (250 µg)           | uhCG (10,000 IU)            | p-value         | Reference |
|-----------------------------|-------------------------|-----------------------------|-----------------|-----------|
| Number of Patients          | 50                      | 50                          | -               | [2]       |
| Oocytes Retrieved (mean)    | 12.5                    | 12.09                       | 0.6698          | [12]      |
| MII Oocytes (%)             | 85.3%                   | 75.8%                       | < 0.05          | [2]       |
| Fertilization Rate (%)      | 72.81% (for 2000 U hCG) | Not specified in this study | -               | [13]      |
| Clinical Pregnancy Rate (%) | 33%                     | 25%                         | Not significant | [3]       |

Note: Data from multiple studies are presented to provide a comprehensive overview. Direct comparison between studies should be made with caution due to variations in patient populations and protocols.

**Table 2: Efficacy of rhCG Priming in IVM Cycles for PCOS Patients**

| Outcome                | hCG Priming | No Priming    | Reference |
|------------------------|-------------|---------------|-----------|
| Maturation Rate (%)    | 84%         | 69%           | [4]       |
| Fertilization Rate (%) | 80%         | 45%           | [4]       |
| Pregnancy Rate (%)     | 38.5%       | 31%           | [4]       |
| Live Birth Rate (%)    | 33%         | Not specified | [4]       |

**Table 3: "Rescue" IVM of Immature Oocytes**

| Parameter                        | Fertilization<br>Medium + hCG<br>(0.5 IU/mL) | Fertilization<br>Medium Only | p-value         | Reference |
|----------------------------------|----------------------------------------------|------------------------------|-----------------|-----------|
| Number of<br>Immature<br>Oocytes | 125                                          | 125                          | -               | [9]       |
| Maturation Rate<br>(to MII) (%)  | 48.0%                                        | 39.2%                        | Not significant | [9]       |
| GV to MII (%)                    | 32.8%                                        | 24.0%                        | 0.365           | [9]       |
| MI to MII (%)                    | 69.2%                                        | 62.0%                        | 0.231           | [9]       |

## Visualizations

## Signaling Pathways



[Click to download full resolution via product page](#)

Caption: hCG signaling pathway in granulosa/cumulus cells leading to oocyte maturation.

## Experimental Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [eshre.eu](http://eshre.eu) [eshre.eu]
- 2. Recombinant HCG for triggering ovulation increases the rate of mature oocytes in women treated for ICSI - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 3. Recombinant or Urinary Human Chorionic Gonadotropin in Ovulation Induction? - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 4. In vitro maturation of human oocytes: Its role in infertility treatment and new possibilities - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 5. [kbbiosystem.com](http://kbbiosystem.com) [kbbiosystem.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [ismaar.org](http://ismaar.org) [ismaar.org]
- 8. The time interval between hCG priming and oocyte retrieval in ART program: a meta-analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 9. The Effect of Human Chorionic Gonadotropin on the In vitro Development of Immature to Mature Human Oocytes: A Randomized Controlled Study - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 10. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 11. [obstetricgynecoljournal.com](http://obstetricgynecoljournal.com) [obstetricgynecoljournal.com]
- 12. [ijifm.com](http://ijifm.com) [ijifm.com]
- 13. Minimum dose of hCG to trigger final oocyte maturation and prevent OHSS in a long GnRHa protocol - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Oocyte Maturation Using Recombinant hCG]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822707#using-recombinant-hcg-for-in-vitro-oocyte-maturation>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)